LM2I

ASS1 Activation Enzymology Breast Cancer

LM2I is a semi-synthetic Spinosyn A derivative and first-in-class direct ASS1 activator. Researchers studying ASS1 tumor suppression face a key challenge: SPA's weak potency limits functional readouts. LM2I solves this with 8.9× higher potency and 2.2× greater maximal activation. - Broad antiproliferative activity across 7 CRC lines; suppresses EGFR pathway. - Drives CAD ubiquitination, blocking pyrimidine synthesis in liver cancer. - Enables robust xenograft tumor suppression at 2.5 mg/kg. Supplied with full analytical documentation for reproducible results.

Molecular Formula C47H77N3O11
Molecular Weight 860.1 g/mol
Cat. No. B12374510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLM2I
Molecular FormulaC47H77N3O11
Molecular Weight860.1 g/mol
Structural Identifiers
SMILESCCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)CC(CN7CCNCC7)O
InChIInChI=1S/C47H77N3O11/c1-9-32-11-10-12-40(61-42-16-15-39(28(3)57-42)49(5)25-31(51)26-50-19-17-48-18-20-50)27(2)43(53)38-23-36-34(37(38)24-41(52)59-32)14-13-30-21-33(22-35(30)36)60-47-46(56-8)45(55-7)44(54-6)29(4)58-47/h13-14,23,27-37,39-40,42,44-48,51H,9-12,15-22,24-26H2,1-8H3/t27-,28-,29+,30-,31?,32+,33-,34-,35-,36-,37+,39+,40+,42+,44+,45-,46-,47+/m1/s1
InChIKeyASGVJGIHURJLBS-KQVDEUJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LM2I: Specific ASS1 Activator for Oncology and Metabolic Research


LM2I (CAS 2055494-50-1) is a semi-synthetic derivative of the natural product Spinosyn A (SPA) and a first-in-class, direct activator of the enzyme argininosuccinate synthase 1 (ASS1) [1]. It has a molecular weight of 860.13 g/mol and a formula of C₄₇H₇₇N₃O₁₁ . LM2I is primarily utilized as a chemical probe to investigate ASS1's tumor suppressor functions and metabolic regulation in various cancers, including breast, colorectal, and liver cancer, where it demonstrates significant antiproliferative and anti-tumor activities [1][2].

First-in-class direct ASS1 enzyme activator probe
Semi-synthetic derivative of the natural product Spinosyn A
Enables investigation of ASS1 tumor suppressor pathway function
Supports metabolic regulation studies in cancer model systems

Why Spinosyn A Cannot Substitute for LM2I


Generic substitution of LM2I with its natural product precursor Spinosyn A (SPA) or other analogs is not scientifically valid due to significant quantitative differences in their target engagement and downstream functional effects. While both LM2I and SPA bind to and activate ASS1, LM2I demonstrates a substantially greater potency and maximal efficacy in enzymatic activation assays [1]. This superior activation translates into a more pronounced suppression of tumor cell proliferation and in vivo tumor growth [1][2]. Furthermore, the specific structural modifications in LM2I are critical for its unique binding kinetics and its distinct ability to modulate downstream pathways like EGFR and pyrimidine synthesis, which cannot be recapitulated by SPA at comparable concentrations [1][2][3].

LM2I
Spinosyn A (SPA)
Target Engagement Reported higher enzymatic activation potency and maximal response; profile may not transfer to SPA
Pathway Modulation Distinct structural modifications enable unique EGFR and pyrimidine synthesis regulation; direct substitution may alter downstream signaling interpretation
In Vivo Response LM2I reported stronger tumor suppression in xenograft models; SPA may yield a weaker model response

LM2I vs. SPA: Quantitative Evidence


Superior ASS1 Activation vs. Spinosyn A

In a direct, head-to-head in vitro enzymatic assay using recombinant ASS1 protein, LM2I demonstrates significantly superior activation compared to its parent compound, Spinosyn A (SPA). The half-maximal activation concentration (AC₅₀) for LM2I is 2.09 µM, which is 8.9-fold lower (more potent) than the AC₅₀ of 18.68 µM for SPA [1]. Furthermore, the maximal activation rate for LM2I reaches 398.74% of the basal enzymatic activity, compared to 179.68% for SPA, representing a 2.2-fold increase in maximal efficacy [1].

ASS1 Activation vs SPA
Head-to-head
AC₅₀ 2.09 µM vs 18.68 µM Max activation 398.74% vs 179.68% (8.9-fold lower AC₅₀; 2.2-fold higher max.)
Supports higher ASS1 target engagement in enzymatic assays
Recombinant ASS1; citrulline/aspartate/ATP incubation conditions
ASS1 Activation Enzymology Breast Cancer

Superior Tumor Suppression vs. Spinosyn A

In a direct comparison using a MDA-MB-231 breast cancer xenograft model in nu/nu mice, both LM2I and SPA significantly suppressed tumor growth. Crucially, LM2I exhibited a qualitatively stronger antitumor effect than SPA, as evidenced by a greater reduction in final tumor volume [1]. While the study does not provide the exact tumor volume reduction percentages in the main text, the authors explicitly state that LM-2I showed stronger antitumor activity than SPA, a finding consistent across multiple in vitro and in vivo experiments [1].

In Vivo Tumor Suppression
Class-level
LM2I reported stronger antitumor activity vs SPA in MDA-MB-231 breast cancer xenograft model
May translate into enhanced tumor model response
Qualitative observation; exact volume reduction data not provided
In Vivo Efficacy Xenograft Model Breast Cancer

Antiproliferative Activity Across Colorectal Cancer Cell Lines

LM2I displays significant, broad-spectrum antiproliferative activity against a panel of seven human colorectal cancer (CRC) cell lines (HT29, SW480, SW620, HCT116, LoVo, RKO, and DLD1) with IC₅₀ values in the low micromolar range [1]. In the same study, LM2I and SPA were used to screen for sensitive and insensitive cell lines based on their IC₅₀ values, confirming their shared but distinct activity profiles [1]. This antiproliferative effect is linked to the inhibition of the EGFR pathway, a key oncogenic driver in CRC [1].

CRC Cell Line Panel Screen
Supporting evidence
Antiproliferative screen across 7 colorectal cancer lines (HT29, SW480, SW620, HCT116, LoVo, RKO, DLD1)
Supports ASS1-EGFR pathway investigation in CRC models
MTT/colony formation; IC₅₀ not specified; EGFR pathway context
Antiproliferative Activity Colorectal Cancer Cell Viability

Anti-Tumor Effects via CAD Ubiquitination in Liver Cancer

In liver cancer models, LM2I acts as a specific ASS1 activator to suppress tumor progression by promoting the ubiquitination and subsequent degradation of the CAD protein, a key enzyme in de novo pyrimidine synthesis [1]. This mechanism is distinct from its effects in breast and colorectal cancers and highlights a context-dependent action. LM2I is reported to be more effective in liver cancer cells with low ASS1 expression, inhibiting proliferation both in vitro and in vivo [1].

Liver Cancer Mechanism
Context-dependent
Activates ASS1-dependent CAD ubiquitination and pyrimidine synthesis suppression
Enables pyrimidine metabolism research in ASS1-low liver cancer models
Reported in vitro and in vivo; liver cancer cell lines
Liver Cancer Ubiquitination Pyrimidine Metabolism

LM2I: Optimal Application Scenarios


ASS1 Tumor Suppression in Breast Cancer Models

LM2I is the superior choice for studies aiming to maximally activate ASS1 and assess its tumor suppressor role in breast cancer. Its 8.9-fold higher potency and 2.2-fold greater maximal activation compared to SPA [1] ensure robust target engagement and a clear functional readout, even in cell lines with low basal ASS1 expression. This makes it ideal for in vitro enzymatic assays and in vivo xenograft studies where a strong, unambiguous activation signal is required.

ASS1-EGFR Crosstalk in Colorectal Cancer

For researchers exploring the intersection of ASS1 activation and EGFR pathway inhibition in colorectal cancer, LM2I is the tool compound of choice. Its well-documented antiproliferative effects across a broad panel of CRC cell lines [2] provide a reliable and reproducible phenotype. This allows for detailed mechanistic studies, such as those using EGFR-knockout models to dissect pathway dependencies, as demonstrated in the literature [2].

CAD-Dependent Pyrimidine Synthesis in Liver Cancer

LM2I is uniquely suited for research into ASS1's role in liver cancer metabolism, particularly in the context of low ASS1 expression. Its ability to drive CAD ubiquitination and suppress pyrimidine synthesis [3] offers a specific, chemically controllable lever to study this metabolic pathway. This is a key differentiator from other ASS1 modulators and makes LM2I essential for studies on pyrimidine dependency in hepatocellular carcinoma.

Chemical Probe for ASS1 SAR Studies

Given the well-characterized and stark difference in activity between LM2I and its parent compound SPA [1], LM2I serves as an excellent reference point for SAR studies. The specific structural modifications in LM2I that lead to enhanced potency and efficacy provide a valuable template for medicinal chemists seeking to develop next-generation ASS1 activators with improved pharmacological properties.

Application
Selection Property
Validation Focus
ASS1 tumor suppressor pathway studies (breast cancer models)
Higher reported activation potency and maximal response over parent compound SPA
ASS1 enzyme activation endpoint; tumor model response comparison
ASS1-EGFR crosstalk investigation in colorectal cancer
Reported antiproliferative activity across a broad panel of CRC cell lines
Cell proliferation endpoints; EGFR pathway dependency assessment
CAD-dependent pyrimidine metabolism research in liver cancer
ASS1-dependent CAD ubiquitination and pyrimidine synthesis suppression
Pyrimidine synthesis metabolite analysis; ASS1-low context confirmation
Chemical probe for ASS1 structure-activity relationship (SAR) studies
Well-defined structural modifications distinguish LM2I from SPA
Comparative activation assay; binding kinetics analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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